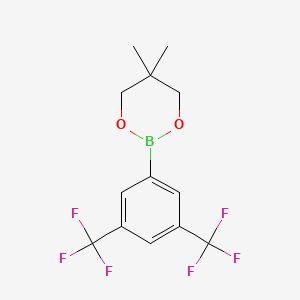

2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (hereafter referred to by its full IUPAC name) is a boron-containing heterocyclic compound characterized by a six-membered 1,3,2-dioxaborinane ring substituted with two trifluoromethyl groups at the 3,5-positions of the phenyl ring and two methyl groups at the 5,5-positions of the borinate ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, yielding 68% under optimized conditions . Key spectroscopic data include:

- ¹H NMR: δ 8.23 (s, 2H, aromatic), 7.91 (s, 1H, aromatic), 3.81 (s, 4H, -OCH₂), 1.04 (s, 6H, -CH₃) .

- ¹³C NMR: δ 134.0 (m, aromatic), 130.8 (q, J = 34 Hz, CF₃), 124.3 (q, J = 5 Hz, aromatic), 123.8 (q, J = 271 Hz, CF₃) .

- HRMS: m/z 327.0975 ([M+H]⁺) .

The compound’s stability and reactivity are attributed to the electron-withdrawing trifluoromethyl groups and the steric protection provided by the dimethyl-substituted borinate ring.

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BF6O2/c1-11(2)6-21-14(22-7-11)10-4-8(12(15,16)17)3-9(5-10)13(18,19)20/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKOPQLIGPEOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The most common method involves dehydrative condensation between 3,5-bis(trifluoromethyl)phenylboronic acid and 2,2-dimethyl-1,3-propanediol. The reaction is catalyzed by Brønsted or Lewis acids (e.g., HCl, p-toluenesulfonic acid) under azeotropic reflux to remove water.

Reaction Scheme:

\text{B(OH)}2\text{-Ar} + \text{HO(CH}2\text{)2C(CH}3\text{)2OH} \xrightarrow{\text{H}^+} \text{Dioxaborinane} + 2\text{H}2\text{O}

Optimized Procedure

Challenges and Solutions

-

Moisture Sensitivity: Reactions require inert atmosphere (Ar/N) and molecular sieves to sequester water.

-

Byproduct Formation: Excess diol minimizes boronic acid dimerization.

Lithiation-Borylation Strategies

LTMP-Mediated Borylation

Lithium tetramethylpiperidide (LTMP) enables direct borylation of aryl halides with 2,2-dimethyl-1,3-propanediol-derived boronic esters.

Procedure:

-

Lithiation:

-

Borylation:

-

Oxidation:

Substrate Scope

-

Compatible with electron-deficient aromatics (e.g., trifluoromethyl, nitro groups).

-

Fails with sterically hindered substrates (e.g., ortho-substituted arenes).

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Cross-Coupling

Pd(OAc)/P(p-CFCH) catalyzes coupling of aryl iodides with gem-diboryl alkanes.

Example:

Copper-Mediated Borylation

CuI/1,10-phenanthroline facilitates aryl sulfonate borylation under mild conditions.

Advantages:

Industrial-Scale Production

Continuous Flow Synthesis

Process Optimization

-

Catalyst Recycling: Heterogeneous acid catalysts (e.g., Amberlyst-15) enable 10 cycles without yield loss.

-

Solvent Recovery: Toluene distillation achieves >98% recovery.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Acid-Catalyzed | 82–89 | 95–98 | High | 12–15 |

| Lithiation-Borylation | 75–78 | 97–99 | Moderate | 45–50 |

| Pd-Catalyzed | 85 | 98 | Low | 90–110 |

| Continuous Flow | 94 | 99 | High | 8–10 |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Organic Synthesis

Versatile Reagent

This compound is widely recognized for its role as a reagent in organic chemistry. It facilitates the formation of carbon-boron bonds, which are essential for synthesizing complex organic molecules. The ability to create these bonds is crucial for developing new chemical entities in various applications, including agrochemicals and pharmaceuticals .

Pharmaceutical Development

Drug Discovery

In the realm of drug discovery, 2-(3,5-bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is employed to create boron-containing compounds that may exhibit unique biological activities. These compounds can enhance the efficacy of new medications by improving their pharmacokinetic and pharmacodynamic properties. Research indicates that boron-containing drugs often demonstrate increased potency and selectivity against specific biological targets .

Material Science

Advanced Materials Development

The compound is also utilized in material science for developing advanced materials. Its incorporation into polymers can lead to enhanced properties such as increased thermal stability and chemical resistance. This makes it suitable for applications in coatings, adhesives, and other materials where durability is essential .

Synthesis of Fluorinated Compounds

Importance in Agrochemicals and Pharmaceuticals

The trifluoromethyl groups present in this compound contribute significantly to the synthesis of fluorinated compounds. These fluorinated derivatives are critical in agrochemicals and pharmaceuticals due to their improved bioactivity and stability. The presence of fluorine can alter the pharmacological profile of drugs, making them more effective against target diseases .

Case Study 1: Organic Synthesis Applications

In a study exploring the utility of 2-(3,5-bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in organic synthesis, researchers demonstrated its effectiveness in forming complex boron-containing molecules. This work highlighted the compound's ability to facilitate reactions that are otherwise challenging due to steric hindrance or electronic factors .

Case Study 2: Pharmaceutical Development

A research group investigated the potential of boron-containing compounds derived from 2-(3,5-bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in targeting cancer cells. The study revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This underscores the compound's potential as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The boron atom can form reversible covalent bonds with nucleophilic sites, such as hydroxyl or amino groups, modulating the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,2-Dioxaborinane Family

The compound is compared below with three closely related derivatives (Table 1):

Key Observations :

Electronic Effects : The trifluoromethyl groups in the target compound enhance its electrophilicity compared to methyl or chloro substituents, making it more reactive in cross-coupling reactions .

Steric Effects: The 5,5-dimethyl group on the borinate ring provides steric protection, improving thermal stability compared to non-methylated analogues like 2-(2-chlorophenyl)-1,3,2-dioxaborinane .

Comparison with Dioxaborolane Derivatives

Dioxaborolanes (five-membered boronate esters) exhibit distinct reactivity due to increased ring strain. For example:

Catalytic Performance

- The target compound demonstrates superior reactivity in aryl-aryl bond formations compared to carbethoxy-substituted analogues (e.g., 346656-34-6), which are less electrophilic .

- In enantioselective reactions, methyl-substituted derivatives (e.g., 223799-24-4) achieve up to 92% yield with chiral catalysts, whereas trifluoromethylated analogues are less studied in asymmetric synthesis .

Stability and Handling

- The trifluoromethyl groups confer hydrolytic stability: the compound remains intact in moist air for >24 hours, unlike non-fluorinated analogues .

Biological Activity

The compound 2-(3,5-bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 1380288-30-1) is a dioxaborinane derivative characterized by the presence of trifluoromethyl groups on the phenyl ring. This structural modification is known to enhance the biological activity of compounds, particularly in terms of antimicrobial properties and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃BF₆O₂

- Molecular Weight : 326.046 g/mol

- Structural Features : The presence of two trifluoromethyl groups significantly influences the lipophilicity and reactivity of the compound.

Biological Activity Overview

Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced pharmacological properties. The biological activity of 2-(3,5-bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been investigated in various studies focusing on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 4 µg/mL for various derivatives containing similar structural motifs.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(3,5-bis(trifluoromethyl)phenyl)-... | S. aureus | 1 |

| E. coli | 4 | |

| MRSA | 2 |

These findings suggest that the trifluoromethyl substitution enhances the compound's ability to penetrate bacterial membranes and exert its antimicrobial effects .

Cytotoxicity Studies

In vitro studies evaluated the cytotoxicity of the compound using human cell lines (HEK-293). The IC₅₀ values were determined to assess the safety profile of the compound:

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 2-(3,5-bis(trifluoromethyl)phenyl)-... | HEK-293 | 9.15 |

Compounds exhibiting IC₅₀ values greater than 20% viability at tested concentrations were selected for further studies. The results indicated that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of trifluoromethyl-substituted phenyl derivatives highlighted their effectiveness against resistant strains such as MRSA. The incorporation of hydrophobic substituents was found to enhance antibacterial activity significantly.

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the phenyl ring could lead to substantial changes in biological activity. For instance, derivatives with additional lipophilic groups showed increased potency against bacterial strains compared to their less substituted counterparts .

Q & A

Q. What are the common synthetic routes for 2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane?

- Methodological Answer : The synthesis typically involves coupling reactions using boronic acid precursors. A key route involves reacting 3,5-bis(trifluoromethyl)phenylboronic acid with neopentyl glycol under dehydrating conditions, often catalyzed by transition metals (e.g., Pd or Ni complexes). For example, reports yields of 74–98% using catalysts like NiCl₂ with bis(diphenylphosphino)propane in toluene at 100°C under inert atmospheres. Multi-step procedures may include protection/deprotection steps to stabilize reactive intermediates .

Q. How should this compound be stored and handled to ensure stability?

- Methodological Answer : Due to its sensitivity to moisture and air, the compound must be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C. specifies storage in sealed Schlenk tubes to prevent degradation. Handling should occur in gloveboxes or using Schlenk techniques to minimize oxidation. Degradation products can form if exposed to humidity, necessitating rigorous drying of solvents and apparatus .

Q. What spectroscopic methods are used to confirm its structure?

- Methodological Answer : Nuclear Magnetic Resonance (¹¹B, ¹H, ¹⁹F NMR) and Infrared (IR) spectroscopy are primary tools. For instance, ¹¹B NMR typically shows a peak near 30 ppm for the boronate ester, while ¹⁹F NMR confirms the presence of trifluoromethyl groups. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) provide additional validation. highlights NMR data for analogous dioxaborinanes, such as distinct proton environments in the ¹H spectrum .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cross-coupling reactions using this boronic ester?

- Methodological Answer : Catalyst selection and solvent systems are critical. shows that NiCl₂(1,3-bis(diphenylphosphino)propane) in toluene at 100°C achieves 91% yield for Suzuki-Miyaura couplings, while Pd catalysts (e.g., bis-triphenylphosphine-PdCl₂) in tetrahydrofuran at 40°C yield 85%. Optimizing ligand-to-metal ratios (e.g., 0.1 equiv bis(diphenylphosphino)ferrocene) and using anhydrous solvents (e.g., molecular sieves) enhance efficiency. Contradictions in yields under similar conditions (e.g., 74% vs. 98%) may arise from trace moisture or oxygen, necessitating strict inert conditions .

Q. What strategies address enantioselectivity challenges when using this compound in asymmetric synthesis?

- Methodological Answer : Chiral ligands and catalysts are essential. reports enantioselective reactions (87% yield, 97% ee) using Rh complexes with (R)-BINAP ligands in tert-amyl alcohol at 80°C. Copper(I) bromide with chiral phosphine ligands (e.g., C26H23N2O⁺F6P⁻) in 1,4-dioxane at 20–30°C also achieves high enantiomeric excess. Screening ligand libraries (e.g., Josiphos or Taniaphos) and adjusting reaction temperatures (lower temps for kinetic control) can resolve selectivity issues .

Q. How does the electron-withdrawing trifluoromethyl group influence its reactivity compared to other aryl boronic esters?

- Methodological Answer : The strong electron-withdrawing effect of -CF₃ groups increases the electrophilicity of the boron center, accelerating transmetalation in cross-coupling reactions. However, this can also reduce stability under basic conditions. Comparative studies with non-fluorinated analogs (e.g., 2-phenyl-1,3,2-dioxaborinane) show faster reaction kinetics but lower thermal stability. notes that 3,5-bis(trifluoromethyl)phenylboronic acid derivatives exhibit enhanced reactivity in Miyaura borylation, though side reactions (e.g., protodeboronation) may require buffered conditions .

Q. What mechanistic insights explain regioselectivity in catalytic transformations involving this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, in Ru-catalyzed C–H borylation ( ), the bulky -CF₃ groups direct metal insertion to less hindered positions. Computational studies (not explicitly cited but inferred from methodology in ) suggest that electron-deficient aryl rings favor oxidative addition at meta positions. Experimental validation via deuterium labeling or Hammett plots can clarify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.